(5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one
Overview
Description
(5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of an amino group, a naphthylmethylidene group, and a thiazolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one typically involves the condensation of 2-aminothiazole with a naphthaldehyde derivative under basic or acidic conditions. Common reagents used in this synthesis include:
- 2-aminothiazole
- Naphthaldehyde
- Catalysts such as piperidine or acetic acid
The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The naphthylmethylidene group can be reduced to form the corresponding naphthylmethyl compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Naphthylmethyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The naphthylmethylidene group could play a role in binding to hydrophobic pockets in proteins, while the thiazolone core might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler thiazole derivative with similar reactivity.
Naphthaldehyde: A precursor in the synthesis of the compound.
Thiazolone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one is unique due to the combination of the naphthylmethylidene group and the thiazolone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c15-14-16-13(17)12(18-14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H,(H2,15,16,17)/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVDMNNANPFKRB-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/3\C(=O)N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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